molecular formula C9H10N2O2 B15206546 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 942-74-5

5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B15206546
CAS No.: 942-74-5
M. Wt: 178.19 g/mol
InChI Key: CGSVSCOUAJEOKQ-UHFFFAOYSA-N
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Description

5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid with a cyanating agent such as cyanogen bromide in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,3-dicarboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,3-dicarboxylic acids.

    Reduction: 5-Amino-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-methyl-1H-pyrrole-2-carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.

    5-Amino-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid: Similar structure but with an amino group instead of a cyano group, leading to different chemical properties and biological activities.

Uniqueness

The presence of the cyano group in 5-Cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid imparts unique chemical reactivity and potential biological activity, distinguishing it from other pyrrole derivatives. This functional group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

942-74-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-cyano-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c1-3-6-5(2)8(9(12)13)11-7(6)4-10/h11H,3H2,1-2H3,(H,12,13)

InChI Key

CGSVSCOUAJEOKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)O)C#N

Origin of Product

United States

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